molecular formula C15H20ClN3O3 B3116933 Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate CAS No. 220359-66-0

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate

Cat. No. B3116933
CAS RN: 220359-66-0
M. Wt: 325.79 g/mol
InChI Key: RDIUHBDCAXSXAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, 1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate is part of a broader category of compounds synthesized for various research applications, including biological evaluation. While the specific compound was not directly identified, closely related compounds have been synthesized and characterized for their molecular structures and potential applications in medicine and materials science. For instance, tert-butyl derivatives have been synthesized through condensation reactions and characterized by spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and single crystal XRD data, to confirm their structure. These compounds are investigated for their potential applications, including antibacterial and anthelmintic activities, which exhibit varying degrees of effectiveness (Sanjeevarayappa et al., 2015).

Biological Evaluation

The derivatives of tert-butyl piperazine are evaluated for their biological activities, including antibacterial, antifungal, and anthelmintic effects. Such compounds have shown moderate activity against several microorganisms, highlighting their potential as therapeutic agents. These evaluations are crucial for identifying new compounds with potential use in treating infectious diseases (Kulkarni et al., 2016).

Anticorrosive Behavior

Research on tert-butyl derivatives also extends to materials science, where their anticorrosive properties are investigated. For example, studies on novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have shown significant potential in protecting metal surfaces from corrosion, particularly in acidic environments. This research is important for developing new materials with enhanced durability and longevity (Praveen et al., 2021).

Crystal Structure Analysis

Crystal structure analysis of tert-butyl piperazine derivatives provides insights into their molecular configurations, which is essential for understanding their physical properties and interactions. This analysis aids in the design and development of compounds with specific characteristics for various applications, including pharmaceuticals and materials science (Mamat et al., 2012).

Mechanism of Action

Target of Action

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with various targets, including G protein-coupled receptors, ion channels, and enzymes . .

Mode of Action

It’s known that n-boc piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Piperazine derivatives are often used in the synthesis of bioactive molecules and drug substances , suggesting that they may influence a variety of biochemical pathways.

Pharmacokinetics

For instance, the compound’s molecular weight is 298.77 , which is within the range generally favorable for oral bioavailability.

Result of Action

Piperazine derivatives are often used in the synthesis of bioactive molecules and drug substances , suggesting that they may have a variety of biological effects.

properties

IUPAC Name

tert-butyl 4-(6-chloropyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIUHBDCAXSXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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